REACTION_CXSMILES
|
Cl.[NH2:2][OH:3].[OH:4][CH2:5][C:6]1[CH:13]=[CH:12][C:9]([C:10]#[N:11])=[CH:8][CH:7]=1.C(=O)([O-])O.[Na+]>CO>[OH:3][N:2]=[C:10]([C:9]1[CH:12]=[CH:13][C:6]([CH2:5][OH:4])=[CH:7][CH:8]=1)[NH2:11] |f:0.1,3.4|
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Name
|
|
Quantity
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5.2 g
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Type
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reactant
|
Smiles
|
Cl.NO
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Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
OCC1=CC=C(C#N)C=C1
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Name
|
|
Quantity
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12.6 g
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
to reflux for 20 hours
|
Duration
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20 h
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Type
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FILTRATION
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Details
|
The reaction mixture was filtered through Celite (trade name)
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Type
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CONCENTRATION
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Details
|
Thus, the filtrate was concentrated
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Name
|
|
Type
|
product
|
Smiles
|
ON=C(N)C1=CC=C(C=C1)CO
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |